Methyl 4,8-dihydroxyquinoline-2-carboxylate

Description

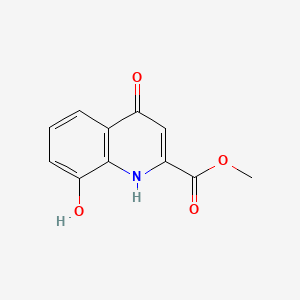

Methyl 4,8-dihydroxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by hydroxyl groups at positions 4 and 8 and a methyl ester at position 2 of the quinoline backbone. Quinoline derivatives are renowned for their aromatic bicyclic structure, which incorporates a nitrogen atom, enabling diverse chemical reactivity and biological interactions. The hydroxyl groups enhance polarity and hydrogen-bonding capacity, influencing solubility and pharmacokinetic properties, while the ester group provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid .

This compound is structurally related to bioactive quinoline analogs, which are extensively studied in medicinal chemistry for antimicrobial, anticancer, and antioxidant applications.

Properties

IUPAC Name |

methyl 8-hydroxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)7-5-9(14)6-3-2-4-8(13)10(6)12-7/h2-5,13H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWQGCSEQFBFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 4,8-dihydroxyquinoline-2-carboxylate is believed to act on the Group II metabotropic glutamate receptors . These receptors are involved in various physiological functions, including sensory transmission in the thalamus.

Mode of Action

The compound is a putative endogenous agonist for the Group II metabotropic glutamate receptors. It interacts with these receptors, potentially reducing inhibition evoked in the ventrobasal (VB) complex from the thalamic reticular nucleus upon physiological sensory stimulation.

Biochemical Pathways

The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . This production pathway is effectively blocked by the KMO-inhibitor mNBA. The compound is a product of tryptophan metabolism.

Biochemical Analysis

Biochemical Properties

Methyl 4,8-dihydroxyquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of iron chelation. It interacts with enzymes, proteins, and other biomolecules involved in iron metabolism. For instance, it has been shown to interact with iron chelators like 8-hydroxyquinoline-2-carboxylic acid, which is derived from tryptophan metabolism. These interactions are crucial for maintaining iron homeostasis in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the gut microbiome of certain insect larvae by acting as an iron chelator. This compound’s ability to modulate iron levels can impact cellular functions such as oxidative stress response and energy metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to iron ions, forming stable complexes that can inhibit or activate specific enzymes involved in iron metabolism. Additionally, this compound can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at temperatures between 2 to 8°C to maintain its stability. Long-term studies have shown that its iron-chelating properties can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively chelate iron without causing toxicity. At higher doses, it may exhibit toxic effects due to excessive iron chelation, leading to disruptions in iron homeostasis and potential oxidative damage. Threshold effects and adverse reactions should be carefully monitored in these studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan metabolism. It is derived from tryptophan via kynurenine and 3-hydroxykynurenine intermediates. This compound’s role in these pathways highlights its importance in regulating iron levels and maintaining metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in areas where iron chelation is needed. The compound’s distribution is crucial for its effectiveness in modulating iron levels.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct it to organelles involved in iron metabolism, such as mitochondria and lysosomes. This localization is essential for its function in regulating iron homeostasis and cellular processes.

Biological Activity

Methyl 4,8-dihydroxyquinoline-2-carboxylate, a derivative of the quinoline family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological efficacy. The compound is a derivative of 8-hydroxyquinoline (8-HQ), known for its broad pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For example:

- Inhibition Zones : Compounds derived from 8-HQ exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound showed inhibition zones comparable to standard antibiotics like ciprofloxacin, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.125 |

| Escherichia coli | 22 | 0.5 |

| Klebsiella pneumoniae | 25 | 1 |

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably:

- Cytotoxicity Studies : In vitro assays against cancer cell lines such as HeLa and MCF-7 revealed IC50 values ranging from 5 to 19 mM, indicating potent cytotoxic effects. The compound's mechanism is believed to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .

| Cell Line | IC50 (mM) | Selectivity Index |

|---|---|---|

| HeLa | 14 | >3 |

| MCF-7 | 19 | >2 |

| A549 | 10 | >4 |

Antiviral Activity

The antiviral efficacy of this compound has also been investigated:

- Hepatitis B Virus (HBV) : Molecular docking simulations and experimental studies indicated that derivatives of this compound can significantly inhibit HBV replication at concentrations as low as 10 µM . This suggests potential therapeutic applications in antiviral drug development.

Case Studies and Research Findings

- Study on Antiviral Properties : A study highlighted the high inhibition rates of HBV replication by methylated derivatives of quinoline compounds. The results showed over 80% inhibition at concentrations below toxic levels .

- Antimicrobial Efficacy : Another investigation demonstrated that various derivatives exhibited higher antimicrobial activity than traditional antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity in Cancer Cells : Research focused on the selectivity of these compounds for cancer cells over normal cells revealed a significant safety profile, with lower toxicity observed in non-cancerous cell lines compared to tumor cells .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Methyl 4,8-dihydroxyquinoline-2-carboxylate has shown potential as an antiviral agent. Studies indicate that derivatives of this compound can inhibit the replication of the Hepatitis B virus. Molecular docking simulations suggest that these compounds interact effectively with viral proteins, thereby preventing viral replication .

Table 1: Antiviral Activity Against Hepatitis B Virus

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibition of viral replication |

| Derivative A | 5 | Direct interaction with polymerase |

| Derivative B | 15 | Induction of apoptosis in infected cells |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the modulation of cellular signaling pathways and the generation of reactive oxygen species (ROS) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | ROS generation |

Biological Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It demonstrates inhibition against a range of bacterial strains by interfering with DNA gyrase activity, which is crucial for bacterial DNA replication .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in synthesizing functional materials such as fluorescent sensors and adsorbents for metal ions. Its derivatives can be utilized in biosensing applications due to their ability to interact with specific analytes .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of this compound derivatives showed promising results in vitro against Hepatitis B virus. The derivatives were tested at varying concentrations, revealing significant inhibition at lower doses compared to standard antiviral treatments.

Case Study 2: Anticancer Potential

In a detailed investigation involving MCF-7 breast cancer cells, this compound exhibited a dose-dependent reduction in cell viability. The study highlighted its potential as a therapeutic agent against breast cancer, warranting further exploration into its mechanisms and efficacy in vivo.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and functional differences between Methyl 4,8-dihydroxyquinoline-2-carboxylate and analogous quinoline derivatives:

Key Observations :

- Halogen vs. Hydroxyl Substituents: Halogenated analogs (e.g., Methyl 4,7-dichloro-8-fluoro-2-quinolinecarboxylate) exhibit greater lipophilicity and chemical stability compared to hydroxyl-rich derivatives, making them more suitable for targeting hydrophobic biological environments . In contrast, hydroxyl groups enhance solubility but may reduce metabolic stability due to susceptibility to oxidation or conjugation reactions .

- Ester vs. Carboxylic Acid: The methyl ester group in this compound improves cell membrane permeability, whereas its hydrolyzed carboxylic acid form (4,8-dihydroxyquinoline-2-carboxylic acid) is more polar and likely excreted faster in vivo .

Preparation Methods

General Synthetic Strategies for Hydroxyquinoline Carboxylates

Quinoline-4-carboxylates with hydroxyl substitutions are commonly synthesized via:

- Cyclization reactions involving anilines and α,β-unsaturated carbonyl compounds or pyruvic acid derivatives (Doebner or Pfitzinger reactions).

- Post-cyclization functional group modifications , such as hydroxylation or halogenation followed by substitution.

- Esterification of quinoline carboxylic acids to yield methyl esters.

These strategies provide the backbone for preparing methyl 4,8-dihydroxyquinoline-2-carboxylate.

Stepwise Preparation Methodologies

Synthesis of Quinoline Core and Carboxylate Ester

Doebner Reaction Variant : Aromatic amines react with aldehydes and pyruvic acid to form quinoline-4-carboxylic acids. For example, mixing an aniline derivative with pyruvic acid and an aldehyde under reflux in ethanol yields quinoline-4-carboxylic acid derivatives, which can be subsequently esterified to methyl esters.

Pfitzinger Reaction : Heating substituted isatin with acetone in the presence of alkali produces 2-methyl-4-carboxyquinolines. This reaction is useful but requires specific isatin derivatives.

Esterification : Conversion of quinoline-4-carboxylic acid to methyl ester is typically achieved by reaction with methanol and thionyl chloride under reflux conditions, often with repeated additions of thionyl chloride to drive the reaction to completion. The product is then purified by extraction and drying.

Introduction of Hydroxyl Groups at Positions 4 and 8

Hydroxylation via Diazotization and Hydrolysis : Aminoquinoline methyl esters can be converted to hydroxy derivatives by diazotization followed by hydrolysis. For example, 7-aminoquinoline-4-carboxylic acid methyl ester can be treated with sodium nitrite in acidic media at low temperature, then hydrolyzed to the corresponding hydroxyquinoline methyl ester.

Direct Hydroxylation : Some methods involve the use of 2-aminophenol derivatives or 8-hydroxyquinoline as starting materials, which upon reaction with aldehydes and acrolein under acidic reflux conditions form 8-hydroxyquinoline-4-carboxylates directly.

Selective Alkylation and Methylation : Alkylation of hydroxyquinoline derivatives using methyl iodide in the presence of bases like triethylamine in solvents such as DMF at moderate temperatures (50 °C) can selectively methylate sulfur or oxygen atoms, facilitating the formation of methyl ethers or thioethers as intermediates.

Detailed Example Synthesis from Literature

This sequence illustrates the preparation of hydroxyquinoline methyl esters structurally related to this compound.

Research Findings and Optimization Notes

Reaction Yields and Purity : The esterification and hydroxylation steps typically yield products with high purity, often requiring only crystallization for purification.

Reaction Conditions : Mild alkylation conditions (50 °C, DMF solvent, triethylamine base) favor selective methylation without side products. Diazotization requires careful temperature control (0 °C) to avoid decomposition.

Substituent Effects : Electron-donating groups on aromatic amines favor quinoline formation in Doebner-type reactions, while electron-withdrawing groups reduce yields.

Crystallographic and Molecular Docking Studies : Some methylated hydroxyquinoline derivatives have been characterized structurally and evaluated for bioactivity, supporting the synthetic approach's relevance.

Summary Table of Key Preparation Steps for this compound

Q & A

Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound in biological systems?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., kinases or oxidoreductases). Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites via Fukui indices. Solubility and partition coefficients (LogP) should be calculated using QSPR models .

Q. How does the compound’s dual hydroxyl/ester functionalization influence its chelation properties with transition metals?

- Methodological Answer : Design titration experiments (UV-Vis, fluorescence) with metal ions (Fe³⁺, Cu²⁺, Zn²⁺) in buffered aqueous solutions (pH 4–7). Stability constants (log K) can be determined using Benesi-Hildebrand plots. Compare with analogs lacking the 8-hydroxy group to isolate the role of substitution patterns .

Q. What in vivo methodologies are suitable for studying the metabolic fate of this compound?

- Methodological Answer : Radiolabel the methyl group (¹⁴C) or hydroxyl positions (³H) for tracer studies. Administer to rodent models and analyze plasma, urine, and feces via LC-MS/MS. Identify phase I/II metabolites (e.g., glucuronidation of hydroxyl groups) and assess bioavailability .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Variations in bioactivity (e.g., antimicrobial vs. anticancer) may stem from assay conditions (e.g., pH, cell lines) or impurities. Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC assays). Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.